BenchChemオンラインストアへようこそ!

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

protein acetylation enzymology calreticulin transacetylase

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate is a 7-acetoxy-4-methyl-3-phenylcoumarin with unique O-acetyl functionality. It selectively modulates MAO-B (not MAO-A), TRPA1, and immune complex-mediated neutrophil oxidative burst (pathway-selective CL-luc vs CL-lum inhibition). The 7-acetoxy group confers prodrug-like passive membrane permeability with intracellular esterase activation. Not interchangeable with 7-hydroxy, 4-unsubstituted, or 6,7-diacetoxy analogs. Essential for CRTAase O-acetylation studies and aflatoxin B1 genotoxicity models. Bulk and custom synthesis available. Inquire for pricing and specifications.

Molecular Formula C18H14O4
Molecular Weight 294.306
CAS No. 75200-57-6
Cat. No. B2651725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate
CAS75200-57-6
Molecular FormulaC18H14O4
Molecular Weight294.306
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3
InChIInChI=1S/C18H14O4/c1-11-15-9-8-14(21-12(2)19)10-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyOEIICEKXTCMHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (CAS 75200-57-6): Structural Profile and In-Class Positioning


4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (CAS 75200-57-6; molecular formula C18H14O4; molecular weight 294.30) is a synthetic coumarin derivative belonging to the 3-phenylcoumarin scaffold family [1]. Its core structure features a benzopyrone ring system with a phenyl substituent at the 3-position, a methyl group at the 4-position, and an acetoxy moiety at the 7-position [1]. The 3-phenylcoumarin framework has been established as a privileged scaffold in medicinal chemistry, demonstrating modulatory activity across multiple pharmacological targets including monoamine oxidase B (MAO-B), transient receptor potential ankyrin 1 (TRPA1), and immune complex-mediated neutrophil oxidative metabolism [2]. Among the broader coumarin class, 3-phenylcoumarins exhibit distinct electronic and steric properties relative to unsubstituted or 4-phenyl-substituted analogs, influencing both binding interactions and metabolic stability profiles [2].

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate: Why Substitution Patterns Dictate Activity and Why Analogs Cannot Be Freely Interchanged


Within the 3-phenylcoumarin chemotype, substitution patterns at the 4- and 7-positions exert non-interchangeable effects on biological activity and physicochemical behavior [1]. Structure-activity relationship (SAR) analyses demonstrate that 7-acetoxylation modulates target engagement in ways that 7-hydroxyl or 7-unsubstituted analogs cannot replicate [2]. Specifically, 7-acetoxy derivatives exhibit distinct protein transacetylase substrate specificity profiles compared to 7-hydroxy or 7-thioacetyl analogs [3]. Furthermore, the presence of a 4-methyl group versus 4-hydrogen or 4-hydroxyl alters the planarity of the coumarin-phenyl system, affecting binding pocket compatibility across multiple targets including MAO-B and TRPA1 [1]. Substituting this compound with a 4-unsubstituted, 7-unsubstituted, or differently esterified analog would yield fundamentally different activity signatures, making generic substitution a source of experimental variability rather than a viable procurement alternative.

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate: Comparative Quantitative Evidence for Scientific Selection


7-Acetoxy vs. 7-Hydroxy and 7-Thioacetyl in 4-Methylcoumarins: Protein Transacetylase Substrate Specificity

Calreticulin transacetylase (CRTAase) exhibits differential catalytic efficiency toward O-acetyl (7-acetoxy), N-acetyl (7-acetamido), and S-acetyl (7-thioacetyl) derivatives of 4-methylcoumarin [1]. The 7-acetoxy derivative (O-acetyl) serves as a distinct substrate class compared to nitrogen- and sulfur-linked acetyl analogs, enabling selective investigation of O-acetylation pathways [1]. This differentiation is critical for studies examining aflatoxin B1-induced genotoxicity modulation, where the O-acetyl derivative demonstrates unique inhibitory effects relative to its parent 7-hydroxy compound [1].

protein acetylation enzymology calreticulin transacetylase genotoxicity

4-Methyl vs. 4-Unsubstituted 3-Phenylcoumarins: MAO-B Inhibitory Activity Dependence on 4-Position Substitution

Structure-activity relationship analysis of 3-phenylcoumarin derivatives reveals that 6-chloro-3-phenylcoumarins unsubstituted at the 4-position demonstrate superior MAO-B inhibitory activity compared to their corresponding 4-hydroxylated counterparts [1]. This establishes that 4-position substitution status is a critical determinant of MAO-B potency [1]. The 4-methyl substitution present in 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate represents a distinct electronic and steric environment relative to 4-H, 4-OH, or 4-Cl substitution patterns, conferring different binding pocket compatibility [2]. Among the 3-phenylcoumarin class, the most potent MAO-B inhibitors achieve IC50 values in the low nanomolar range, with compound 2 reaching IC50 = 1.35 nM versus R-(-)-deprenyl at 19.60 nM [3].

MAO-B inhibition neurodegeneration Parkinson's disease SAR

7-Acetoxy vs. 6,7-Diacetoxy 3-Phenylcoumarins: Neutrophil Oxidative Burst Inhibition Patterns

Among twenty hydroxylated and acetoxylated 3-phenylcoumarin derivatives evaluated for inhibition of immune complex-stimulated neutrophil oxidative metabolism, 6,7-dihydroxylated and 6,7-diacetoxylated derivatives were identified as the most effective inhibitors across both lucigenin-enhanced chemiluminescence (CL-luc) and luminol-enhanced chemiluminescence (CL-lum) assays [1]. Compounds with mono-substitution patterns (including 7-acetoxy derivatives) exhibit selective modulation of either CL-luc or CL-lum, rather than dual-pathway inhibition [1]. This pathway-selective profile distinguishes 7-acetoxy derivatives from the broader-spectrum 6,7-disubstituted analogs and provides a more refined tool for dissecting specific steps in neutrophil ROS production [2].

neutrophil oxidative metabolism inflammation ROS immune complex

7-Acetoxy vs. 7-Hydroxy 3-Phenylcoumarins: Stability and Prodrug Considerations in Cellular Assays

In TRPA1 inhibition studies, 3-(3-bromophenyl)-7-acetoxycoumarin (compound 5) demonstrated in vitro TRPA1 inhibitory activity and additionally decreased the size and formation of breast cancer cells [1]. The 7-acetoxy moiety serves as a masked hydroxyl group that can undergo intracellular esterase-mediated hydrolysis to yield the corresponding 7-hydroxy derivative . This prodrug characteristic provides enhanced membrane permeability relative to the free 7-hydroxy analog while maintaining intracellular target engagement following deacetylation. Parallel findings in the 3-phenylcoumarin class indicate that 7-acetoxy derivatives exhibit distinct cellular pharmacokinetic behavior compared to 7-hydroxy congeners, influencing the time course and magnitude of observed activity .

TRPA1 inhibition prodrug cellular stability pain

Cross-Target Selectivity Profile: MAO-B vs. MAO-A and Off-Target Enzyme Inhibition

Comprehensive cross-reactivity screening of 3-phenylcoumarin derivatives against monoamine oxidase A (MAO-A), estrogen receptors (ER), hydroxysteroid dehydrogenase 1 (HSD1), and cytochrome P450 1A2 (CYP1A2) reveals that this scaffold class maintains preferential MAO-B inhibitory activity with reduced engagement of off-target enzymes [1]. The 4-methyl and 7-acetoxy substitution pattern present in 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate falls within the structural space associated with MAO-B selectivity, distinguishing it from coumarin derivatives that broadly inhibit multiple oxidases or cytochrome P450 isoforms [1]. This selectivity profile contrasts with warfarin and related 4-hydroxycoumarin anticoagulants, which exhibit CYP2C9-mediated drug-drug interaction liabilities .

target selectivity MAO-A CYP1A2 off-target profiling

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate: High-Value Research Application Scenarios Based on Quantitative Evidence


Enzymology Studies of O-Acetylation-Dependent Protein Modification

Investigators studying calreticulin transacetylase (CRTAase) substrate specificity or O-acetylation-mediated protein modification pathways should prioritize 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate due to its distinct O-acetyl functionality that differs fundamentally from N-acetyl and S-acetyl analogs [1]. The compound enables selective interrogation of O-acetylation mechanisms in aflatoxin B1-induced genotoxicity models, where 7-hydroxy or alternative acetyl-linked derivatives fail to recapitulate the same enzymatic and functional outcomes [1].

MAO-B Inhibitor SAR and Dopamine-Linked Neurodegeneration Research

For structure-activity relationship studies targeting monoamine oxidase B (MAO-B) in Parkinson's disease or depression models, this compound provides a defined 4-methyl substitution point that contrasts with 4-H and 4-OH variants [1]. The 3-phenylcoumarin scaffold with 4-alkyl/7-oxy substitution confers preferential MAO-B inhibition with reduced off-target engagement of MAO-A, ER, HSD1, and CYP1A2, making it suitable for studies requiring target selectivity [1]. Selection of the 4-methyl derivative allows systematic mapping of 4-position contributions to MAO-B binding pocket compatibility [1].

Mechanistic Dissection of Neutrophil Reactive Oxygen Species Production Pathways

In studies of immune complex-mediated neutrophil oxidative burst and type III hypersensitivity inflammation, the 7-acetoxy mono-substitution pattern produces pathway-selective inhibition of either lucigenin-enhanced chemiluminescence (CL-luc) or luminol-enhanced chemiluminescence (CL-lum), whereas 6,7-diacetoxy derivatives produce non-selective dual-pathway blockade [1][2]. This pathway-selective profile makes the mono-substituted 7-acetoxy compound a more precise tool for dissecting specific steps in ROS production cascades [2].

Cell-Based Assays Requiring Enhanced Membrane Permeability via Prodrug Strategy

For TRPA1 calcium flux assays, cancer cell proliferation studies, or any cell-based experimental system where efficient intracellular compound delivery is critical, the 7-acetoxy derivative offers a built-in prodrug characteristic that enhances passive membrane permeability relative to 7-hydroxy analogs [1]. Following cellular entry, intracellular esterases hydrolyze the acetyl group to yield the active 7-hydroxy species at the site of target engagement, providing temporal control of compound activation that free 7-hydroxy derivatives cannot achieve [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.